2,2,2-trichloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2,2,2-Trichloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound characterized by the presence of multiple functional groups, including trichloromethyl, dioxothiophene, and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the dioxothiophene ring: This can be achieved through the oxidation of a thiophene derivative using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Introduction of the trichloromethyl group: This step involves the chlorination of an acetamide precursor using reagents like thionyl chloride or phosphorus trichloride.
Attachment of the trifluoromethylphenyl group: This can be accomplished through a nucleophilic substitution reaction, where a trifluoromethylphenyl halide reacts with the intermediate compound in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxothiophene ring to a more reduced form.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the trichloromethyl and trifluoromethylphenyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiol derivatives.
Scientific Research Applications
2,2,2-Trichloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylacetamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
2,2,2-Trichloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide: Similar structure but with the trifluoromethyl group in a different position, potentially affecting its reactivity and interactions.
Uniqueness
The presence of both trichloromethyl and trifluoromethylphenyl groups in 2,2,2-trichloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide makes it unique compared to other similar compounds
Properties
IUPAC Name |
2,2,2-trichloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3F3NO3S/c14-12(15,16)11(21)20(10-4-5-24(22,23)7-10)9-3-1-2-8(6-9)13(17,18)19/h1-6,10H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXIJZDWIGCIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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